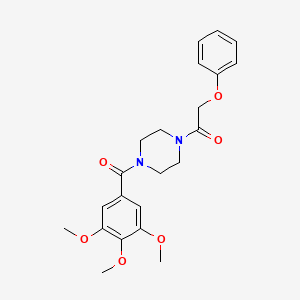![molecular formula C21H23FN2O5 B3572359 (3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B3572359.png)
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone
Descripción general
Descripción
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone is a complex organic compound that features a fluorinated phenyl group and a trimethoxybenzoyl-substituted piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone typically involves a multi-step process. One common route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Trimethoxybenzoyl Group: The piperazine core is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the trimethoxybenzoyl-substituted piperazine.
Attachment of the Fluorophenyl Group: The final step involves the reaction of the intermediate with 3-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate certain signaling pathways, leading to changes in cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone is unique due to its specific combination of a fluorinated phenyl group and a trimethoxybenzoyl-substituted piperazine moiety
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)21(26)24-9-7-23(8-10-24)20(25)14-5-4-6-16(22)11-14/h4-6,11-13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHQPURHQISCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3572284.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-nitrofuran-2-carboxamide](/img/structure/B3572285.png)
![N-{4-[(5-chloro-4-methoxy-6-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3572303.png)
![ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE](/img/structure/B3572310.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3572315.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3572316.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B3572327.png)
![2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B3572335.png)
![2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid](/img/structure/B3572351.png)
![[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B3572357.png)


![3-{[4-(AZEPANE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B3572380.png)
